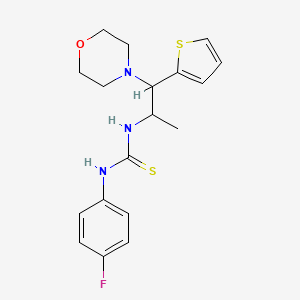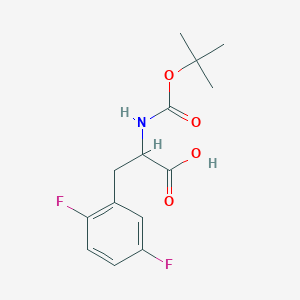![molecular formula C21H19FN6 B2549758 N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946217-97-6](/img/structure/B2549758.png)
N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H19FN6 and its molecular weight is 374.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
One area of research involves the development of concise, environmentally friendly, and cost-effective routes for synthesizing novel antibacterial candidates, including compounds structurally related to N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. For example, a study by Tao Yang et al. (2014) detailed an optimized synthetic strategy for a novel oxazolidinone antibacterial candidate, showcasing the efficiency and safety of the process in large-scale preparation Yang et al., 2014.
Antimicrobial and Antifungal Activity
The chemical scaffold of this compound serves as a basis for developing potent inhibitors against various pathogens. For instance, H. Sutherland et al. (2022) reported the synthesis of pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, highlighting the compound's potential in treating Mycobacterium tuberculosis Sutherland et al., 2022.
Cancer Research
Research has also explored the use of related compounds in cancer treatment. Studies on derivatives of pyrazolopyrimidines have shown promising anti-cancer activities. For example, the development of pyrazolopyrimidine derivatives as anti-cancer agents has been documented, with these compounds exhibiting significant anti-proliferative effects in various cancer cell lines Lukasik et al., 2012.
Enzyme Inhibition for Cognitive Disorders
Another significant area of application is in the development of enzyme inhibitors targeting cognitive disorders. Research into 3-aminopyrazolo[3,4-d]pyrimidinones has revealed their potential as phosphodiesterase 1 (PDE1) inhibitors, which could be beneficial for treating cognitive deficits associated with schizophrenia and Alzheimer's disease Li et al., 2016.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit excellent flt3 and cdk inhibition . FLT3 and CDK are proteins that play crucial roles in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (such as flt3 and cdk) by binding to them, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and survival, which is beneficial in the treatment of diseases like cancer .
Biochemical Pathways
Based on its potential targets, it can be inferred that it may affect pathways related to cell proliferation and survival . The downstream effects of these pathways could include reduced tumor growth in the case of cancer .
Result of Action
Based on its potential targets, it can be inferred that the compound may lead to decreased cell proliferation and survival, particularly in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6/c22-15-8-10-16(11-9-15)24-19-18-14-23-28(17-6-2-1-3-7-17)20(18)26-21(25-19)27-12-4-5-13-27/h1-3,6-11,14H,4-5,12-13H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACXQNTUEZMSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
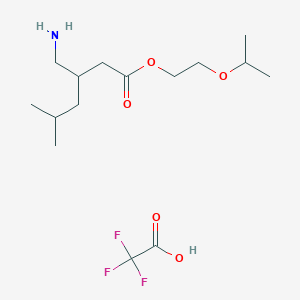
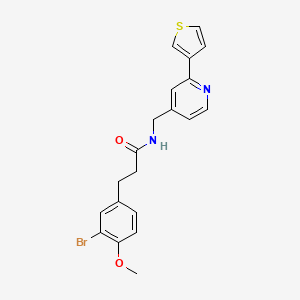
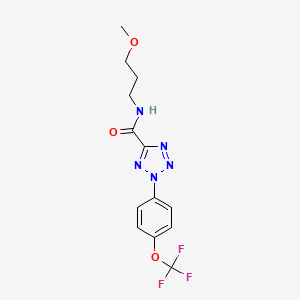
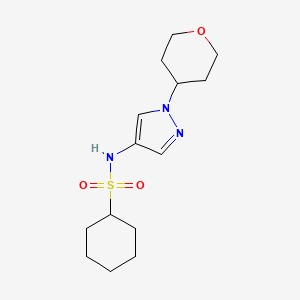
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)
![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)
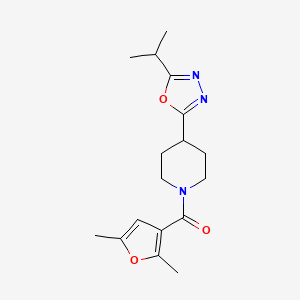
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)
